molecular formula C18H23N5O2 B1228354 3-(4-ethoxyphenyl)-N-[(1-methyl-4-piperidinylidene)amino]-1H-pyrazole-5-carboxamide

3-(4-ethoxyphenyl)-N-[(1-methyl-4-piperidinylidene)amino]-1H-pyrazole-5-carboxamide

Cat. No. B1228354
M. Wt: 341.4 g/mol
InChI Key: WREKJUWZXXPTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-N-[(1-methyl-4-piperidinylidene)amino]-1H-pyrazole-5-carboxamide is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Role in Cytochrome P450 Inhibition

The compound has been implicated in the inhibition of cytochrome P450 (CYP) isoforms, vital in drug metabolism and potential drug-drug interactions. Understanding the selectivity and potency of such inhibitors is crucial for predicting metabolic pathways and interactions in pharmacokinetics. However, the specific details on the inhibitory effects of 3-(4-ethoxyphenyl)-N-[(1-methyl-4-piperidinylidene)amino]-1H-pyrazole-5-carboxamide on CYP isoforms are not directly stated but can be inferred from the broader context of chemical inhibitors used in human liver microsomal incubations (Khojasteh et al., 2011).

DNA Binding and Fluorescent Staining

Compounds structurally similar to this compound, particularly those in the bis-benzimidazole family, are known to bind to the minor groove of DNA. This interaction, exhibited by the synthetic dye Hoechst 33258 and its analogues, is specific to AT-rich sequences and is used extensively in fluorescent DNA staining, which is crucial for various biological and medical applications, including chromosome analysis and DNA quantification in cell biology (Issar & Kakkar, 2013).

Metabolic Analysis and Carcinogenic Studies

Compounds with structural similarities to this compound are used in analytical techniques to study the metabolism and carcinogenic potential of certain chemicals. For instance, the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in various biological matrices provides insights into its biological effects and exposure levels, which is crucial for understanding its carcinogenic potential (Teunissen et al., 2010).

properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-[(1-methylpiperidin-4-ylidene)amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H23N5O2/c1-3-25-15-6-4-13(5-7-15)16-12-17(21-20-16)18(24)22-19-14-8-10-23(2)11-9-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21)(H,22,24)

InChI Key

WREKJUWZXXPTJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C3CCN(CC3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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